Apricitabine - 160707-69-7

Apricitabine

Catalog Number: EVT-259732
CAS Number: 160707-69-7
Molecular Formula: C8H11N3O3S
Molecular Weight: 229.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apricitabine, chemically known as (2R,cis)-4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one, is a synthetic nucleoside analog of deoxycytidine. [, ] It acts as a prodrug, requiring intracellular phosphorylation to its active triphosphate form. [, , , ] Apricitabine is classified as a nucleoside reverse transcriptase inhibitor (NRTI), a class of antiviral drugs primarily used in HIV research. [, , , , , , , , , , , , ]

Future Directions
  • Optimizing drug delivery systems: Research into novel formulations, such as floating tablets, could improve its bioavailability and therapeutic efficacy. []
  • Overcoming drug resistance: Investigating combination therapies with other antiretroviral agents could help combat the emergence of drug resistance. []

Lamivudine (3TC)

  • Compound Description: Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. [, ] It is a deoxycytidine analog that works by inhibiting the reverse transcriptase enzyme, which is essential for HIV replication. [, ]
  • Relevance: Lamivudine is structurally similar to Apricitabine and competes with it for intracellular phosphorylation by deoxycytidine kinase. [, ] This competition significantly reduces the formation of Apricitabine triphosphate, the active form of Apricitabine, in cells. [] Due to this interaction, Apricitabine is not recommended to be co-administered with Lamivudine or other deoxycytidine analogs. []

Emtricitabine (FTC)

  • Compound Description: Emtricitabine is another deoxycytidine analog NRTI used in HIV treatment. [, ] Like Lamivudine, it acts by inhibiting reverse transcriptase and shares a similar mechanism of action with Apricitabine. [, ]
  • Relevance: Emtricitabine also competes with Apricitabine for intracellular phosphorylation by deoxycytidine kinase. [] This competition results in a decrease in the intracellular activation of Apricitabine. [] Therefore, co-administration of Apricitabine with Emtricitabine is also not recommended. [, ]

β-2′,3′-Didehydro-2′,3′-dideoxy-5-fluorocytidine (Reverset)

  • Compound Description: Reverset is a nucleoside reverse transcriptase inhibitor that is not approved for clinical use. []
  • Relevance: It was included as a comparator in studies evaluating the resistance profile of Apricitabine against HIV with thymidine analog mutations (TAMs). [] The study aimed to understand how different NRTIs, including Apricitabine, perform against drug-resistant HIV strains. []

β-d-5-Fluorodioxolane-cytosine

  • Compound Description: This compound is another nucleoside reverse transcriptase inhibitor that is not approved for clinical use. []
  • Relevance: It was also included as a comparator in the study evaluating Apricitabine's resistance profile against HIV variants, particularly those with TAMs. [] The research aimed to compare the efficacy of Apricitabine to other experimental NRTIs in combating drug-resistant HIV strains. []

BCH-335 (–1-(2-hydroxymethyl-[1,3]oxathiolan-4-yl)-1H-pyrimidine-2,4-dione)

  • Compound Description: BCH-335 is a metabolite of Apricitabine. []
  • Relevance: Studies in rat models showed that trimethoprim significantly inhibited the excretion of both Apricitabine and BCH-335. [] This information is crucial for understanding potential drug interactions and adjusting dosages, particularly in patients with renal impairment. []
Source and Classification

Apricitabine was initially referred to as SPD754 and has been studied extensively for its pharmacological properties. It belongs to the class of compounds known as nucleoside analogues, specifically targeting the reverse transcriptase enzyme essential for HIV replication. Its classification as an NRTI places it among other well-known antiviral agents, such as zidovudine and lamivudine, which are used in combination therapies for HIV management.

Synthesis Analysis

Methods and Technical Details

The synthesis of apricitabine involves several key steps. One notable method utilizes the Et3SiH/I2-mediated N-glycosidation reaction, which facilitates the formation of the nucleoside structure. A new synthesis process has been proposed that streamlines the preparation of apricitabine from 2-(R)-benzoyloxymethyl-1,3-oxathiolane, requiring only three steps and avoiding complex purification processes commonly associated with earlier methods .

Molecular Structure Analysis

Structure and Data

Apricitabine's molecular formula is C₁₁H₁₅N₃O₄S, and it features a unique oxathiolane ring structure that is characteristic of many nucleoside analogues. The compound's structural specificity allows it to mimic natural nucleosides sufficiently to be incorporated into viral DNA during replication.

  • Molecular Weight: Approximately 273.32 g/mol
  • Structural Features: The presence of sulfur in its oxathiolane ring distinguishes apricitabine from other nucleosides, influencing its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Apricitabine undergoes various chemical reactions that are critical to its function as an antiviral agent. Upon entering human cells, apricitabine is phosphorylated by deoxycytidine kinase to form its active triphosphate form, which then competes with natural nucleotides during viral DNA synthesis .

  1. Phosphorylation: The conversion to triphosphate is essential for its mechanism of action.
  2. Inhibition Mechanism: As a competitive inhibitor, apricitabine effectively halts viral replication by preventing the incorporation of natural nucleotides into the growing viral DNA strand.
Mechanism of Action

Process and Data

The mechanism by which apricitabine exerts its antiviral effects involves several critical steps:

  1. Cell Entry: After administration, apricitabine is absorbed into the bloodstream and transported into cells.
  2. Phosphorylation: It is converted into its active triphosphate form by cellular kinases.
  3. Inhibition of Reverse Transcriptase: The triphosphate form competes with deoxycytidine triphosphate for incorporation into viral DNA by reverse transcriptase, leading to chain termination during DNA synthesis .

The effectiveness of apricitabine against drug-resistant HIV strains highlights its importance in treatment regimens.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Apricitabine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents, facilitating its formulation in various drug delivery systems.
  • Stability: The compound maintains stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Bioavailability: Studies indicate that apricitabine has a bioavailability ranging from 65% to 80%, making it effective when administered orally .

These properties contribute to its potential as an effective therapeutic agent against HIV.

Applications

Scientific Uses

Apricitabine has primarily been researched for its application in treating HIV infections, particularly in patients with resistance to other antiviral therapies. Its unique mechanism allows it to be included in combination therapy regimens aimed at achieving better viral suppression and improving patient outcomes.

Additionally, ongoing research explores its potential use in other viral infections or as part of novel therapeutic strategies against resistant strains of HIV. The compound's ability to mitigate mitochondrial toxicity associated with some NRTIs further underscores its significance in clinical applications .

Rational Design Strategies for Cytidine Analogues in NRTI Development

Apricitabine (ATC, formerly AVX754 or SPD754) is a structurally optimized deoxycytidine analogue developed to address the limitations of first-generation nucleoside reverse transcriptase inhibitors (NRTIs). Its design leverages the core cytidine scaffold but introduces strategic modifications to enhance efficacy against HIV-1 strains resistant to lamivudine (3TC) and emtricitabine (FTC). The primary objectives were:

  • Resistance Mitigation: Overcoming the M184V/I mutations in HIV-1 reverse transcriptase (RT), which confer high-level resistance to 3TC/FTC (>500-fold reduced susceptibility) [1] [2].
  • Metabolic Stability: Minimizing off-target effects on human polymerases, particularly DNA polymerase-γ (Pol-γ), to reduce mitochondrial toxicity [6].
  • Binding Affinity Optimization: Enhancing interactions with the RT active site despite mutations through steric and electronic adjustments [1] [5].

ATC retains the 1,3-oxathiolane ring characteristic of 3TC/FTC but incorporates a 5-fluorine substitution on the cytosine base. This modification subtly alters electrostatic interactions with RT residues (e.g., Asp185, Lys65), improving binding to mutant enzymes [1] [5]. Preclinical studies confirmed ATC’s activity against clinical isolates with M184V and multiple thymidine analogue mutations (TAMs), with only 2–5-fold reduced susceptibility compared to wild-type HIV-1 [1] [6].

Table 1: Resistance Profiles of Cytidine Analogues Against Key HIV-1 RT Mutations

CompoundM184V Fold ResistanceTAMs* Fold ResistanceMitochondrial Toxicity
Lamivudine (3TC)>5003–10Low
Emtricitabine (FTC)>5003–10Low
Apricitabine (ATC)2–51–3Undetectable

TAMs: Thymidine Analogue Mutations (e.g., M41L, D67N, K70R) [1] [6]

Structural Optimization of Lamivudine/Emtricitabine Derivatives

ATC’s molecular structure diverges from 3TC/FTC through two critical innovations:

  • 5-Fluorocytosine Base: The fluorine atom at C5 of the cytosine ring increases base stacking efficiency within the RT active site. This enhances van der Waals contacts with Tyr115 and Phe160, compensating for the weakened interactions caused by M184V [1] [5].
  • Unmodified 1,3-Oxathiolane Ring: Unlike prodrug modifications in tenofovir or abacavir, ATC retains the natural oxathiolane sugar moiety. This preserves its role as a obligate chain terminator while avoiding metabolic activation bottlenecks [6].

Biochemical studies demonstrate that ATC-triphosphate (ATC-TP) binds wild-type RT with a Kd of 0.10 µM, comparable to FTC-TP (0.10 µM) but significantly tighter than natural dCTP (6.3 µM). Against M184V RT, ATC-TP’s Kd increases only 8-fold (0.80 µM), whereas FTC-TP binding weakens >200-fold [2] [5]. This resilience stems from the fluorine’s ability to maintain favorable hydrophobic contacts despite the valine substitution’s steric constraints.

Stereochemical Considerations in Enantiomeric Configuration

Like 3TC/FTC, ATC is a β-L-enantiomer with unnatural stereochemistry, equivalent to the (–)-cis isomer of 2-hydroxymethyl-4-(cytosin-1′-yl)-1,3-oxathiolane. The stereochemical purity at C4 and C2 is critical:

  • Absolute Configuration: The (2R,4R)-configuration positions the cytosine base and hydroxymethyl group equatorially, optimizing hydrogen bonding with RT’s conserved residues (Asp110, Asp185) [2] [3].
  • Enantioselectivity of RT: Wild-type RT incorporates the (–)-enantiomer of oxathiolane nucleotides 119–175× slower than dCTP but binds them 25–63× tighter. The (+)-enantiomers exhibit similar binding but are incorporated faster, reducing termination efficiency [2].
  • M184V Steric Effects: The M184V mutation introduces a β-branched side chain that clashes with the oxathiolane sulfur of (–)-FTC-TP/(–)-3TC-TP. ATC’s 5-fluorine partially offsets this clash through enhanced base stacking, explaining its lower resistance fold [2] [5].

Table 2: Impact of Stereochemistry on NRTI Incorporation by HIV-1 RT

Nucleotide TriphosphateConfigurationKd (µM) (WT RT)kpol (s−1) (WT RT)Selectivity vs. dCTP
dCTPNatural6.3 ± 0.211.9 ± 0.1Reference
(–)-FTC-TPβ-L0.10 ± 0.010.100 ± 0.0011.9-fold lower
(+)-FTC-TPβ-D0.13 ± 0.010.51 ± 0.012.4-fold lower
ATC-TPβ-L (2R,4R)0.10–0.25*0.07–0.10*1.5–2.0-fold lower*

Estimated from structural analogs [2]

Synthetic Pathways for Apricitabine Production

ATC’s commercial synthesis prioritizes stereoselective formation of the (2R,4R)-oxathiolane intermediate. Two efficient routes have been developed:

Enzymatic Dynamic Kinetic Resolution (DKR)

:

  • Step 1: Candida antarctica lipase B (CAL-B) or subtilisin Carlsberg catalyzes the asymmetric acetylation of racemic 2-hydroxymethyl-1,3-oxathiolane derivatives. Surfactant-treated subtilisin (STS) in THF at 4°C yields the (2R)-acetylated intermediate with 85% enantiomeric excess (ee) [3].
  • Step 2: Vorbrüggen glycosylation couples the chiral oxathiolane with N-acetyl-5-fluorocytosine using trimethylsilyl triflate (TMSOTf) in acetonitrile.
  • Step 3: Deacetylation with K2CO3/MeOH affords ATC in 40% overall yield [3].

Properties

CAS Number

160707-69-7

Product Name

Apricitabine

IUPAC Name

4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1

InChI Key

RYMCFYKJDVMSIR-RNFRBKRXSA-N

SMILES

C1C(SC(O1)CO)N2C=CC(=NC2=O)N

Solubility

Soluble in DMSO

Synonyms

Apricitabine; (-)-BCH-10652; (-)-dOTC; AVX-754; BCH-10618; SPD-754; (-)-BCH10652; AVX754; BCH10618; SPD754.

Canonical SMILES

C1C(SC(O1)CO)N2C=CC(=NC2=O)N

Isomeric SMILES

C1[C@@H](S[C@@H](O1)CO)N2C=CC(=NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.